molecular formula C8H15Cl B13192763 (1-Chloropentan-2-yl)cyclopropane

(1-Chloropentan-2-yl)cyclopropane

Cat. No.: B13192763
M. Wt: 146.66 g/mol
InChI Key: JAPBJFGOCKWKKJ-UHFFFAOYSA-N
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Description

(1-Chloropentan-2-yl)cyclopropane is an organic compound that features a cyclopropane ring substituted with a 1-chloropentan-2-yl group Cyclopropanes are known for their unique structural properties and reactivity due to the strained three-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Chloropentan-2-yl)cyclopropane typically involves the cyclopropanation of alkenes. One common method is the reaction of alkenes with diazo compounds in the presence of a catalyst such as rhodium or copper. For example, the reaction of 1-chloropent-2-ene with diazomethane in the presence of a rhodium catalyst can yield this compound .

Industrial Production Methods

Industrial production of cyclopropanes often involves similar cyclopropanation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. The choice of catalyst and reaction conditions is crucial for achieving high selectivity and yield .

Chemical Reactions Analysis

Types of Reactions

(1-Chloropentan-2-yl)cyclopropane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1-Chloropentan-2-yl)cyclopropane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (1-Chloropentan-2-yl)cyclopropane involves its interaction with molecular targets through its reactive cyclopropane ring. The strained ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biological targets. The chlorine atom can also participate in nucleophilic substitution reactions, further contributing to its reactivity .

Comparison with Similar Compounds

Similar Compounds

    Cyclopropane: The simplest cyclopropane compound, known for its high reactivity due to ring strain.

    Cyclopropylmethyl Chloride: Similar structure but with a methyl group instead of a pentyl group.

    Cyclopropylamine: Contains an amine group instead of a chlorine atom.

Uniqueness

(1-Chloropentan-2-yl)cyclopropane is unique due to the presence of both a cyclopropane ring and a 1-chloropentan-2-yl groupThe presence of the chlorine atom allows for further functionalization through substitution reactions, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C8H15Cl

Molecular Weight

146.66 g/mol

IUPAC Name

1-chloropentan-2-ylcyclopropane

InChI

InChI=1S/C8H15Cl/c1-2-3-8(6-9)7-4-5-7/h7-8H,2-6H2,1H3

InChI Key

JAPBJFGOCKWKKJ-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCl)C1CC1

Origin of Product

United States

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